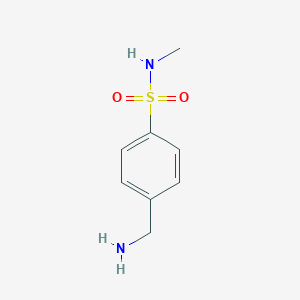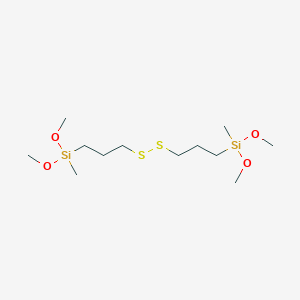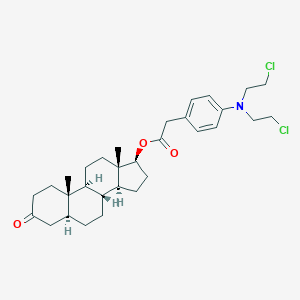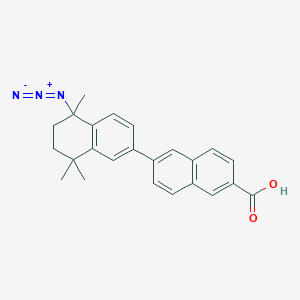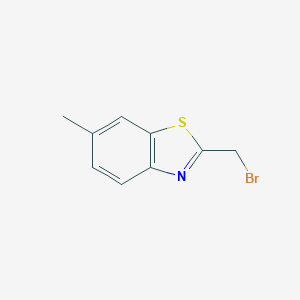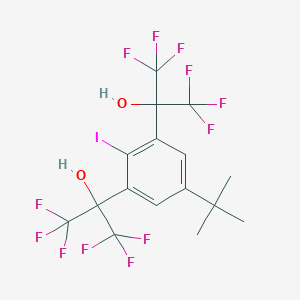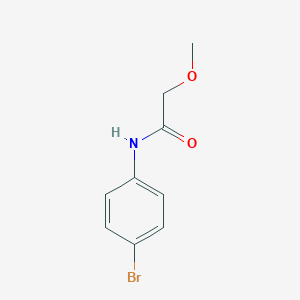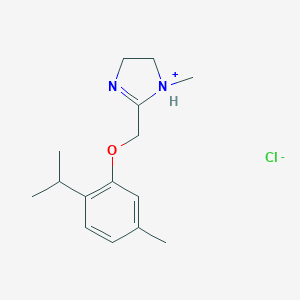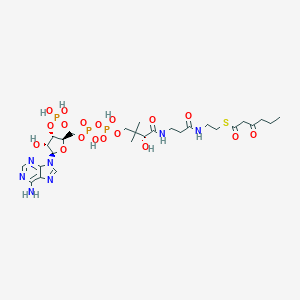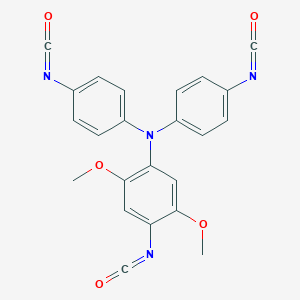![molecular formula C38H76ClNO4 B008395 Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride CAS No. 97158-31-1](/img/structure/B8395.png)
Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DODAC is a synthetic cationic lipid that has been extensively studied for its ability to form liposomes and its potential applications in various fields of research. The synthesis of DODAC is relatively simple and involves the reaction of dimethylamine with octadecyl chloride, followed by quaternization with ethylene oxide.
Mecanismo De Acción
The mechanism of action of DODAC-based liposomes involves the fusion of the liposomes with the cell membrane, followed by the release of the encapsulated therapeutic agent into the cell. The cationic nature of DODAC allows the liposomes to interact with negatively charged cell membranes, facilitating their uptake by cells.
Efectos Bioquímicos Y Fisiológicos
DODAC-based liposomes have been shown to have minimal toxicity and immunogenicity, making them suitable for use in vivo. However, the use of cationic lipids such as DODAC can lead to the activation of the immune system and the induction of proinflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DODAC-based liposomes in lab experiments include their ability to encapsulate a wide range of therapeutic agents, their ease of preparation, and their biocompatibility. However, the limitations of using DODAC-based liposomes include their potential toxicity and immunogenicity, as well as their tendency to aggregate and form larger structures.
Direcciones Futuras
For the use of DODAC-based liposomes in scientific research include the development of more efficient and targeted delivery systems, the optimization of liposome composition and structure, and the exploration of new applications in fields such as regenerative medicine and tissue engineering.
Métodos De Síntesis
The synthesis of DODAC involves the reaction of dimethylamine with octadecyl chloride to form dimethyloctadecylamine, which is then quaternized with ethylene oxide to form DODAC. The purity and yield of DODAC can be improved by various purification methods, such as column chromatography, recrystallization, and precipitation.
Aplicaciones Científicas De Investigación
DODAC is widely used in scientific research for its ability to form liposomes, which are used as vehicles for drug delivery, gene therapy, and vaccine development. DODAC-based liposomes have been shown to be effective in delivering a wide range of therapeutic agents, including anticancer drugs, antibiotics, and nucleic acids.
Propiedades
Número CAS |
97158-31-1 |
|---|---|
Nombre del producto |
Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride |
Fórmula molecular |
C38H76ClNO4 |
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
bis(2-hexadecanoyloxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C38H76NO4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37(40)42-35-33-39(3,4)34-36-43-38(41)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-36H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
VHIZYFAEPDWBFM-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.[Cl-] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Otros números CAS |
97158-31-1 |
Sinónimos |
dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride; DIPALMITOYLETHYL DIMONIUM CHLORIDE; Ethanaminium, N,N-dimethyl-2-(1-oxohexadecyl)oxy-N-2-(1-oxohexadecyl)oxyethyl-, chloride; Bis[2-(hexadecanoyloxy)ethyl]dimethylaminium·chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



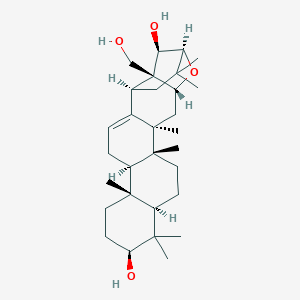
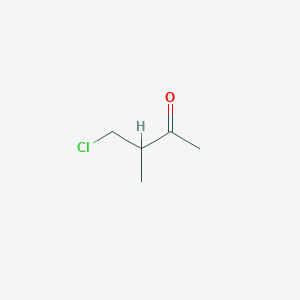
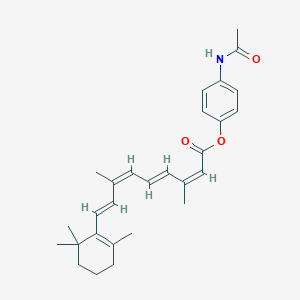
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)
